N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Beschreibung
The compound N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base derivative synthesized via condensation of a substituted benzaldehyde with a triazole-thioacetohydrazide precursor. Its structure features a 5-bromo-2-hydroxy-3-methoxybenzylidene moiety linked to a 4-methyl-5-(4-methylphenyl)-1,2,4-triazole ring via a sulfanylacetohydrazide bridge. This hybrid architecture combines electron-withdrawing (bromine) and electron-donating (methoxy, hydroxy) groups, alongside a lipophilic triazole core, which may enhance bioavailability and target-specific interactions .
Eigenschaften
Molekularformel |
C20H20BrN5O3S |
|---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O3S/c1-12-4-6-13(7-5-12)19-24-25-20(26(19)2)30-11-17(27)23-22-10-14-8-15(21)9-16(29-3)18(14)28/h4-10,28H,11H2,1-3H3,(H,23,27)/b22-10+ |
InChI-Schlüssel |
SQUNWZMQLWLVKK-LSHDLFTRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)OC)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS No. 444931-61-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activities, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.37 g/mol. The compound features a complex structure that includes a triazole ring and various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. For instance, in a study focusing on MDA-MB-231 breast cancer cells, it was found that treatment with related compounds resulted in a significant increase in apoptotic cell populations as evidenced by annexin V-FITC staining. The study reported that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting their selectivity and potential as anticancer agents .
Case Study: Apoptosis Induction
A notable case study demonstrated that a derivative of this compound induced apoptosis in MDA-MB-231 cells with an increase in annexin V-FITC-positive cells from 0.18% to 22.04%, indicating a robust pro-apoptotic effect . This suggests that the compound may interfere with critical cellular pathways involved in cancer cell survival.
Antimicrobial Activity
The antimicrobial potential of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has also been explored. Various studies have shown that compounds containing similar structural motifs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
In a comparative analysis, several synthesized derivatives were tested against standard bacterial strains using the disk diffusion method and MIC (Minimum Inhibitory Concentration) assays. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics like norfloxacin . The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antibacterial efficacy.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors and plays a role in tumorigenesis.
- Cellular Uptake : Studies utilizing HPLC methods have demonstrated effective cellular uptake of the compound in cancer cell lines, suggesting that structural modifications could enhance bioavailability and efficacy .
Data Summary Table
| Biological Activity | IC50 Values | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Anticancer | 10.93 - 25.06 nM | MDA-MB-231 | Apoptosis induction via CA IX inhibition |
| Antimicrobial | Varies | Various bacterial strains | Inhibition of bacterial growth |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzylidene Ring
- Compound A: N'-(5-bromo-2-methoxybenzylidene)-2-{[4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () Differs by replacing the 2-hydroxy-3-methoxy group with a 2-methoxy substituent.
Compound B : (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide ()
Triazole Ring Modifications
Compound C : N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide ()
- Compound D: 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide () Features a p-tolylaminoethyl chain on the triazole.
Heterocycle Replacement
- Compound E: N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide () Replaces the triazole with an oxadiazole ring.
Compound F : 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide ()
Computational and Spectral Analysis
- NMR Trends : highlights that substituent-induced chemical shift changes (e.g., δ 11.85 ppm for –N–H in Compound B) correlate with electronic environments .
- QSAR Models : underscores the importance of triazole-thioacetohydrazide scaffolds in predictive drug design, though the target compound’s unique substitution pattern requires tailored modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
